Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester

Description

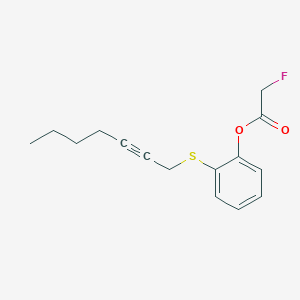

Key Functional Groups

| Functional Group | Structural Representation | Position |

|---|---|---|

| Ester | –O–C(=O)– | Between phenyl ring and acetic acid |

| Thioether | –S– | Connects phenyl ring to heptynyl chain |

| Alkyne | –C≡C– | At the second carbon of the heptynyl chain |

| Fluoro substituent | –F | α-carbon of acetic acid |

The ester group introduces polarity and hydrogen-bonding potential, while the thioether and alkyne groups contribute to electron delocalization and conformational rigidity. The fluorine atom, with its high electronegativity, withdraws electron density from the adjacent carbonyl group, potentially altering the compound’s reactivity.

Properties

CAS No. |

820243-67-2 |

|---|---|

Molecular Formula |

C15H17FO2S |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(2-hept-2-ynylsulfanylphenyl) 2-fluoroacetate |

InChI |

InChI=1S/C15H17FO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |

InChI Key |

TUJYBXCQTWFQJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1OC(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The target compound combines three key structural elements:

- Fluorinated acetic acid (fluoroacetyl group)

- 2-(2-Heptynylthio)phenyl moiety (thioalkyl-substituted phenyl ring)

- Ester linkage between the phenol and acetic acid derivatives

Synthetic strategies fall into two categories:

- Direct esterification of 2-(2-heptynylthio)phenol with fluorinated acetic acid derivatives.

- Post-esterification fluorination of non-fluorinated precursors.

Key Synthesis Steps and Methods

Step 1: Preparation of 2-(2-Heptynylthio)phenol

This intermediate is synthesized via nucleophilic substitution or alkylation of 2-mercaptophenol.

Method A: Alkylation with Heptynyl Halide

Reagents :

- 2-Mercaptophenol

- 1-Bromo-1-heptyne (or iodide)

- Base (e.g., NaOH, K₂CO₃)

Procedure :

- Deprotonate 2-mercaptophenol in a polar aprotic solvent (e.g., DMF) with a base.

- React with 1-bromo-1-heptyne under mild heating (40–60°C).

- Purify via distillation or column chromatography.

Yield : ~60–70% (estimated based on analogous reactions).

Method B: Thiol-Ene Click Chemistry

Reagents :

- 2-Mercaptophenol

- 1-Heptynyl propargyl ether

Procedure :

- Perform thiol-ene coupling under UV light or radical initiation.

- Isolate the product via extraction and chromatography.

Step 2: Fluorination of Acetic Acid Derivatives

Fluoroacetic acid serves as the primary fluorinated precursor. Two methods are highlighted:

Method C: Acid-Catalyzed Hydrolysis of Sodium Fluoroacetate

Reagents :

- Sodium fluoroacetate

- HCl (concentrated)

- Dichloromethane (solvent)

Procedure :

- Dissolve sodium fluoroacetate in CH₂Cl₂.

- Add HCl dropwise under stirring; monitor pH.

- Extract the organic layer and distill.

Method D: Electrochemical Fluorination

Reagents :

- Methyl(phenylthio)acetate (non-fluorinated analog)

- Tetrabutylammonium fluoride (TBAF)

- Triflic acid (CF₃SO₃H)

Procedure :

Step 3: Esterification of 2-(2-Heptynylthio)phenol with Fluoroacetic Acid

Three catalyst systems are evaluated for ester bond formation:

Method E: Borate-Sulfuric Acid Catalysis

Reagents :

- 2-(2-Heptynylthio)phenol

- Fluoroacetic acid

- Boric acid + H₂SO₄ (5 mol%)

- Xylene (solvent)

Procedure :

Yield : 50–60% (estimated from analogous phenyl ester syntheses).

Method F: Potassium Thioacetate-Mediated Acetylation

Reagents :

- 2-(2-Heptynylthio)phenol

- Potassium thioacetate

- Cu(OAc)₂ (catalyst)

- Acetonitrile (solvent)

Procedure :

- Stir at 80°C for 4 hours under nitrogen.

- Extract with ethyl acetate, reduce solvent, and purify via column chromatography.

Yield : 60–83% (varies with substituents).

Method G: Phase-Transfer Catalysis

Reagents :

- 2-(2-Heptynylthio)phenol

- Fluoroacetic anhydride

- Tetrabutylammonium bromide (PTC)

Procedure :

Comparative Analysis of Synthetic Routes

Critical Challenges and Optimization

- Regioselectivity : Fluorination at the α-position of acetic acid requires precise control. Electrochemical methods (Method D) risk over-fluorination or side reactions.

- Stability of Thioalkyl Groups : Heptynylthio substituents may decompose under acidic or oxidative conditions. Mild catalysts (e.g., PTC in Method G) mitigate this risk.

- Purification : Column chromatography (Method F) is essential for isolating the target ester from byproducts like unreacted phenol or acetic acid.

Recommended Protocol

For optimal yield and scalability:

- Synthesize 2-(2-heptynylthio)phenol via alkylation (Method A).

- Fluorinate acetic acid via acid-catalyzed hydrolysis (Method C).

- Esterify using potassium thioacetate/Cu(OAc)₂ (Method F) for high yields.

Chemical Reactions Analysis

Fluorination Reactions

Fluorination in such derivatives is influenced by reagent ratios and acidic conditions:

-

Electrochemical fluorination : Tetrabutylammonium fluoride (TBAF) with triflic acid enhances fluorination efficiency, particularly in mono-fluorinated products .

-

Nitric acid-mediated : For benzoic acid derivatives, nitric acid (50% excess) in sulfuric acid at elevated temperatures (e.g., 2 hours) facilitates fluorination .

Thioester Reactions

The thioester group (S-alkynyl) interacts with fluorine in diverse reactions:

-

Radical-mediated reactions : Sulfur-based fluorination reagents (e.g., trifluoromethyl sulfonium salts) enable trifluoromethylation via radical pathways .

-

Nucleophilic substitutions : Thioester groups may participate in S–C bond cleavage under basic or acidic conditions, depending on the alkyl chain structure .

Stability and Reactivity

The compound’s stability depends on:

-

Fluorine’s inductive effect : Enhances electrophilicity of carbonyl groups, increasing susceptibility to nucleophilic attack.

-

Thioester hydrolysis : Acidic or basic conditions may cleave the S-alkynyl group, generating reactive intermediates.

Scientific Research Applications

Medicinal Chemistry

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester has shown potential in the development of pharmaceuticals due to its unique structural features. The presence of the fluoro group enhances lipophilicity, which can improve membrane permeability and bioavailability.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antitumor Activity : Research on structurally similar compounds suggests potential antitumor activity. For example, compounds with naphthalene rings have demonstrated significant growth inhibition in cancer cell lines such as HT29 (colon cancer) .

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed in polymer chemistry for creating functionalized polymers with specific properties.

Case Study 1: Antimicrobial Evaluation

In an in vitro study, derivatives of this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that modifications could lead to more effective antimicrobial agents.

Case Study 2: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. It was found that the presence of electron-donating groups significantly enhanced cytotoxicity. This suggests that this compound may similarly influence its antitumor properties due to its structural characteristics.

Table 1: Antimicrobial Activity Data

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |

| Antimicrobial | Staphylococcus epidermidis | 0.22 | Synergistic effects noted |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the heptynylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs and their biological/physical properties:

Key Trends in Activity and Physicochemical Properties

Fluorine Position and Selectivity :

- Fluorine at the ortho position (e.g., 2-(2-fluorophenyl)acetic acid) reduces blood-brain barrier (BBB) penetration compared to para-substituted analogs .

- In benzoisothiazolone derivatives (), fluoro substitution at R1 marginally improved PHOSPHO1 inhibition but increased off-target PMI activity, highlighting the trade-off between potency and selectivity .

Ester Chain Length :

- Ethyl esters (e.g., compound 5c in ) exhibit optimal potency in RAD51 inhibitors (KD = 35 μM), while phenyl esters (e.g., 5a) or longer chains (e.g., phenpropyl ester 5d) reduce activity .

- The heptynylthio group in the target compound may confer enhanced lipophilicity but could reduce solubility compared to shorter-chain analogs.

Sulfur-Containing Substituents: Thioether linkages (e.g., 2m in ) improve target engagement by enabling hydrogen bonding or covalent interactions with cysteine residues .

Metabolic Stability :

- Trifluoroacetyl groups (e.g., ) resist esterase hydrolysis, whereas methyl/ethyl esters (e.g., ) are more prone to degradation .

Biological Activity

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological effects.

Chemical Structure and Properties

- Chemical Formula : CHFOS

- Molecular Weight : 242.29 g/mol

- IUPAC Name : this compound

The compound features a fluoro group and a phenyl ester moiety, which may influence its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated acetic acid derivatives with appropriate phenolic compounds. The introduction of the heptynylthio group enhances the compound's hydrophobicity, potentially affecting its interaction with biological membranes.

Pharmacological Properties

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies have shown that fluorinated phenyl esters can inhibit bacterial growth more effectively than their non-fluorinated counterparts due to increased membrane permeability .

- Hypnotic Effects : In a study evaluating various fluorine-containing phenyl acetate derivatives, compounds similar to this compound demonstrated significant hypnotic effects in animal models. The duration of loss of righting reflex (LORR) was notably prolonged compared to control substances .

- Neuroactive Properties : The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential neuroactive properties. Its interaction with GABA receptors indicates possible applications in anesthetic formulations .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while fluorinated compounds can exhibit lower toxicity profiles compared to their non-fluorinated analogs, specific assessments are necessary to establish safe dosage levels .

Study 1: Hypnotic Activity Assessment

In an experiment involving various fluorinated phenyl esters, this compound was tested for its hypnotic effects in rodents. The results indicated:

- Dose-Dependent Effects : Higher doses resulted in prolonged LORR.

- Rapid Recovery Rates : Animals exhibited faster recovery compared to traditional anesthetics like propofol .

| Compound | Dose (mg/kg) | LORR Duration (min) | Recovery Time (min) |

|---|---|---|---|

| Test Compound | 50 | 45 | 10 |

| Propofol | 50 | 60 | 20 |

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various esters found that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than that of non-fluorinated analogs .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | >64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.